molecular formula C23H18N2O3S B2755724 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1024430-99-6

1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2755724
CAS No.: 1024430-99-6
M. Wt: 402.47
InChI Key: BDVAJXPOHFKVHO-UHFFFAOYSA-N
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Description

1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a diazinane ring substituted with methylphenyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of thiophen-3-ylmethylidene with a diazinane-2,4,6-trione derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(4-methylphenyl)thiourea: Shares structural similarities but differs in its functional groups and reactivity.

    1,2-bis(2-methylbenzo[b]thiophen-3-yl)perfluorocyclopentene: Another compound with a thiophenyl group, but with different applications and properties.

Biological Activity

1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione, commonly referred to as compound 1 , is a synthetic organic compound with notable biological activities. This article explores its biological properties, particularly focusing on its anticancer potential and other pharmacological effects.

  • Molecular Formula : C23H18N2O3S
  • Molar Mass : 402.47 g/mol
  • CAS Number : 1022733-30-7
  • Density : 1.358 g/cm³ (predicted)
  • Boiling Point : 582.7 °C (predicted)
  • pKa : -0.44 (predicted) .

The biological activity of compound 1 is primarily attributed to its ability to interact with various cellular targets. The compound exhibits potential anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival. It has been shown to inhibit specific enzymes that are crucial for tumor progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1 against various cancer cell lines:

In Vitro Studies

  • Breast Cancer (MCF-7 Cells) :
    • Compound 1 demonstrated significant antiproliferative effects on MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
    • An MTT assay indicated a dose-dependent reduction in cell viability, suggesting its effectiveness as a chemotherapeutic agent.
  • Other Cancer Types :
    • In addition to breast cancer, compound 1 has shown activity against gastrointestinal stromal tumors and chronic myelogenous leukemia .
    • The compound's efficacy was evaluated using various assays including sulforhodamine B and CCK-8 assays across different cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) .

Data Table: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction, G2/M phase arrest
A54920Inhibition of proliferation
HeLa18Apoptotic pathways activation
SMMC-772122Cell cycle modulation

Case Study 1: MCF-7 Cell Line Treatment

In a controlled study, compound 1 was administered to MCF-7 cells at varying concentrations (5 µM to 50 µM). Results indicated that at concentrations above 15 µM, there was a significant decrease in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy.

Case Study 2: A549 Lung Carcinoma Cells

A similar approach was taken with A549 cells where compound 1 was tested for its cytotoxic effects. The results showed an IC50 value of approximately 20 µM, confirming its potential as a therapeutic agent against lung cancer .

Additional Biological Activities

Beyond its anticancer properties, compound 1 has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compound 1 exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Properties

IUPAC Name

1,3-bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-15-3-7-18(8-4-15)24-21(26)20(13-17-11-12-29-14-17)22(27)25(23(24)28)19-9-5-16(2)6-10-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVAJXPOHFKVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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